molecular formula C14H9F2N3O B11784293 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11784293
M. Wt: 273.24 g/mol
InChI Key: GYPORMMAOBPFHP-UHFFFAOYSA-N
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Description

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common method is the cyclization of a hydrazide with a nitrile oxide. For example, the reaction of 2,6-difluorobenzohydrazide with a nitrile oxide can yield the desired oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Agrochemicals: It may be used in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the difluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole
  • 2-(2,6-Difluorophenyl)-1,3,4-oxadiazole
  • 2-(3-(2,6-Difluorophenyl)-1,2,4-thiadiazol-5-yl)aniline

Uniqueness

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the specific arrangement of the oxadiazole ring and the difluorophenyl group. This arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

2-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H9F2N3O/c15-9-5-3-6-10(16)12(9)13-18-14(20-19-13)8-4-1-2-7-11(8)17/h1-7H,17H2

InChI Key

GYPORMMAOBPFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(C=CC=C3F)F)N

Origin of Product

United States

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